molecular formula C5H7NO4 B7904608 2-Propenoic acid, 3-nitro-, ethyl ester

2-Propenoic acid, 3-nitro-, ethyl ester

Cat. No. B7904608
M. Wt: 145.11 g/mol
InChI Key: HOTCCRPFEOUSLL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-nitro-, ethyl ester is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 3-nitro-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-nitro-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Synthesis : "2-Propenoic acid, 3-nitro-, ethyl ester" has been used in enantioselective synthesis. One study demonstrates an enantioselective cascade sulfa-Michael/Michael addition reaction, which produces thiochroman derivatives with high yields and excellent stereoselectivities (Yang & Du, 2014).

  • Novel RO-BH2 Intermediate Characterization : Another research focuses on the reduction of aryl-substituted 3-hydroxyacrylic acid ester by BH3, resulting in the propenoic acid ethyl ester. This study successfully demonstrated an intermediate containing a cyclic O-BH2 ← O═C< moiety using NMR spectroscopy (Islam et al., 2008).

  • Palladium-Catalyzed Synthesis of 3-Indolecarboxylic Acid Derivatives : This compound has been utilized in palladium-catalyzed synthesis processes. For instance, indoles with an ester functionality were prepared from 2-(2-nitrophenyl)propenoic acid derivatives (Söderberg et al., 2008).

  • Conjugated Polyene Carbonyl Derivatives Synthesis : Research has been conducted on synthesizing formic, propenoic, and pentadienoic acid derivatives of nitroxyl spin-labels. These derivatives exhibit high molecular absorption in the near ultraviolet and are useful for spectroscopic probes (Mustafi et al., 1993).

  • Cancer Chemopreventive Agent : A specific derivative of 2-propenoic acid, namely 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown potential as a chemopreventive agent against various types of cancer. This compound is a secondary metabolite related to ferulic acid (Curini et al., 2006).

  • Application in UV Varnishes : It has been identified as a non-intentionally added substance (NIAS) in UV varnishes applied on food contact materials, demonstrating its relevance in food safety and packaging industries (Canellas et al., 2019).

properties

IUPAC Name

ethyl (E)-3-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTCCRPFEOUSLL-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-nitro-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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